molecular formula C21H27N3O5S B2757399 3,4-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899967-92-1

3,4-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2757399
CAS No.: 899967-92-1
M. Wt: 433.52
InChI Key: FRSJQJYSNDOAOS-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with methoxy groups at the 3 and 4 positions, and a sulfonyl ethyl chain linked to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

    Amidation Reaction: The acid chloride is then reacted with 2-aminoethyl sulfonyl chloride to form the intermediate 3,4-dimethoxy-N-(2-chloroethylsulfonyl)benzamide.

    Piperazine Substitution: The final step involves the nucleophilic substitution of the chloro group with 4-phenylpiperazine under basic conditions, typically using a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidative demethylation to form hydroxyl groups, using oxidizing agents like ceric ammonium nitrate (CAN).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products

    Oxidation: 3,4-dihydroxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

    Reduction: 3,4-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)ethyl)benzamide

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,4-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is studied for its potential as a ligand for various receptors, particularly in the central nervous system. Its structure suggests it could interact with serotonin and dopamine receptors, making it a candidate for neuropharmacological studies.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its ability to modulate receptor activity could make it useful in treating neurological disorders such as depression, anxiety, and schizophrenia.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its diverse reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the sulfonyl ethyl and phenylpiperazine groups, resulting in different pharmacological properties.

    N-(2-(4-Phenylpiperazin-1-yl)ethyl)benzamide: Similar structure but without the methoxy groups, affecting its reactivity and receptor binding affinity.

    4-Phenylpiperazine: A simpler structure that serves as a core for many psychoactive drugs but lacks the benzamide and methoxy functionalities.

Uniqueness

3,4-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy groups and the sulfonyl ethyl chain linked to a phenylpiperazine moiety allows for a wide range of interactions with biological targets, making it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-19-9-8-17(16-20(19)29-2)21(25)22-10-15-30(26,27)24-13-11-23(12-14-24)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSJQJYSNDOAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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